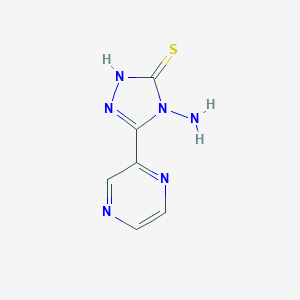

4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol

Overview

Description

4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound features a unique structure that includes a triazole ring fused with a pyrazine moiety, making it a versatile scaffold for the development of various biologically active molecules.

Mechanism of Action

Antiviral Activity: Indole derivatives, including this compound, have demonstrated antiviral properties. For instance, certain 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives inhibit influenza A virus . The exact mechanism may involve interference with viral replication or entry.

Action Environment

Environmental factors (pH, temperature, etc.) may influence the compound’s stability, efficacy, and bioavailability. For instance, pH variations affect solubility and ionization.

Biochemical Analysis

Biochemical Properties

Similar compounds have shown potential anti-inflammatory properties The compound may interact with various enzymes and proteins, influencing biochemical reactions

Cellular Effects

Related compounds have shown to exhibit cytotoxic activities against certain cell lines . The compound may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol is not well established. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol with pyrazine-2-carboxylic acid. The reaction is usually carried out in an ethanolic medium with a catalytic amount of acetic acid to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.

Reduction: Sodium borohydride or catalytic hydrogenation.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Amino derivatives.

Substitution: Alkylated or acylated products.

Scientific Research Applications

4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

5-amino-pyrazoles: These compounds share a similar pyrazole ring structure and are known for their diverse pharmacological activities.

Pyrazolo[3,4-d]pyrimidine: Another class of heterocyclic compounds with significant biological activities.

Uniqueness

4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of a triazole and pyrazine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable scaffold for the development of novel therapeutic agents and functional materials.

Biological Activity

4-Amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol (CAS No. 124991-69-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on its antibacterial, antifungal, antiviral, and anticancer effects, along with relevant case studies and research findings.

- Molecular Formula : C6H6N6S

- Molecular Weight : 194.22 g/mol

- Density : Not specified

- Boiling Point : Not specified

Antimicrobial Activity

Research has indicated that derivatives of triazole-thiols, including this compound, exhibit substantial antimicrobial properties. A study demonstrated that triazole derivatives showed considerable antibacterial activity by targeting bacterial β-ketoacyl carrier protein synthase III (FabH) and β-ketoacyl ACP synthase I (KasA) in Mycobacterium tuberculosis (MTB) strains. The compound exhibited promising anti-TB activity against H37Rv and multi-drug-resistant strains at concentrations of 5.5 µg/mL and 11 µg/mL respectively .

Antifungal Activity

The triazole class of compounds is well-known for its antifungal properties. Studies have shown that triazole derivatives can inhibit the growth of various fungi by disrupting ergosterol synthesis, a critical component of fungal cell membranes. Specific tests on fungal strains revealed that compounds similar to this compound demonstrated effective inhibition against Candida albicans and Aspergillus niger.

Antiviral Activity

Triazole-thiol compounds have also been investigated for their potential antiviral activities. Research indicates that they can interfere with viral replication processes, making them candidates for further development as antiviral agents against various viruses.

Anticancer Activity

The anticancer potential of triazole derivatives has been highlighted in multiple studies. For instance, compounds related to this compound have shown cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggest that these compounds may induce apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS).

Study on Anti-Tubercular Properties

In a study assessing the anti-TB activity of various triazole derivatives, it was found that this compound showed a significant correlation between its binding affinity to the target proteins (FabH and KasA) and its anti-TB efficacy. The study utilized a resazurin microtiter assay to evaluate the effectiveness against resistant strains .

Synthesis and Evaluation of Triazole-Thiol Derivatives

A comprehensive study synthesized several new triazole-thiol derivatives and evaluated their biological activities. Among these compounds, some exhibited moderate to high antimicrobial activity against a range of bacterial strains. The structure–activity relationship (SAR) analysis revealed that specific substitutions on the triazole ring significantly influenced antibacterial potency .

Summary Table of Biological Activities

| Biological Activity | Target Organisms | Effective Concentration |

|---|---|---|

| Antibacterial | Mycobacterium tuberculosis | 5.5 µg/mL (H37Rv) |

| 11 µg/mL (MDR strains) | ||

| Antifungal | Candida albicans, Aspergillus niger | Variable |

| Antiviral | Various viruses | Ongoing studies |

| Anticancer | Breast cancer cells, Lung cancer cells | Cytotoxic effects observed |

Properties

IUPAC Name |

4-amino-3-pyrazin-2-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N6S/c7-12-5(10-11-6(12)13)4-3-8-1-2-9-4/h1-3H,7H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOWJJHXUUVZDBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NNC(=S)N2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90388288 | |

| Record name | 4-AMINO-5-PYRAZIN-2-YL-4H-1,2,4-TRIAZOLE-3-THIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124991-69-1 | |

| Record name | 4-AMINO-5-PYRAZIN-2-YL-4H-1,2,4-TRIAZOLE-3-THIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.